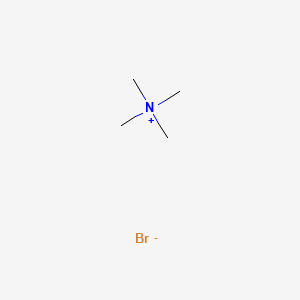

Tetramethylammonium bromide

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

tetramethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFYFBUWEBINLX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-92-3 (Parent) | |

| Record name | Tetramethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80883212 | |

| Record name | Tetramethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Tetramethylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17448 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

64-20-0 | |

| Record name | Tetramethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylammonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLAMMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L9NE9609P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Tetramethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium bromide (TMAB) is a quaternary ammonium salt with a wide range of applications in scientific research and industry. It serves as a phase transfer catalyst, an electrolyte in electrochemical studies, and a reagent in biochemical protocols.[1] For drug development professionals, its action as a ganglionic stimulant, by interacting with nicotinic acetylcholine receptors, is of particular interest.[1][2] This guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C4H12BrN | [1] |

| Molecular Weight | 154.05 g/mol | [1][3] |

| Appearance | White crystalline powder | [1][3] |

| Melting Point | ≥300 °C | [1][4][5] |

| Boiling Point | >360 °C | [4] |

| Density | 1.56 g/cm³ | [4][6] |

| Solubility | ||

| Water | Soluble[4][7] (55 g/100 g at 20°C)[8] | |

| Ethanol | Sparingly soluble[8] | |

| Methanol | 4.32 g/100 g at 25°C[8] | |

| Acetonitrile | 0.22 g/100 g at 25°C[8] | |

| Chloroform | Soluble[7] (0.0057 g/100 g at 25°C)[8] | |

| Acetone | Soluble[7] | |

| Diethyl Ether | Insoluble[4][8] | |

| Crystal Structure | Tetragonal | [3] |

| Space Group | P 4/nmm :2 | |

| Lattice Constants | a = 7.6590 Å, b = 7.6590 Å, c = 5.4566 Å | |

| α = 90.00°, β = 90.00°, γ = 90.00° |

Experimental Protocols

Determination of Melting Point

Methodology: Capillary melting point determination using a Mel-Temp apparatus.[6][7][9]

Procedure:

-

Sample Preparation: A small amount of dry this compound powder is finely ground and packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact at the bottom.[7]

-

Apparatus Setup: The capillary tube is placed in the heating block of the Mel-Temp apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 20°C below the expected melting point (around 280°C). The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range.

-

Safety Precautions: Due to the high melting point, appropriate personal protective equipment, including heat-resistant gloves, should be worn. The apparatus should be allowed to cool completely before handling.

Determination of Solubility

Methodology: Gravimetric determination of solubility in various solvents at a controlled temperature.[10][11][12]

Procedure:

-

Equilibrium Saturation: A supersaturated solution of this compound is prepared by adding an excess amount of the solid to a known volume of the solvent in a sealed container.

-

Temperature Control: The container is placed in a temperature-controlled water bath or incubator and agitated for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.

-

Mass Determination: The solvent is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per 100 g of the solvent.

Determination of Crystal Structure

Methodology: Single-crystal X-ray diffraction.[13][14][15][16]

Procedure:

-

Crystal Growth: A high-quality single crystal of this compound is grown by slow evaporation of a saturated solution in a suitable solvent (e.g., a mixture of methanol and acetone).[17]

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are determined by solving the phase problem and refined to obtain a final, accurate crystal structure.

Signaling Pathway and Experimental Workflow Visualizations

Ganglionic Stimulation Signaling Pathway

This compound acts as a stimulant at autonomic ganglia by functioning as an agonist at nicotinic acetylcholine receptors (nAChRs).[1][2] The tetramethylammonium ion binds to the nAChR, causing a conformational change that opens the ion channel.[1][18] This leads to an influx of sodium (Na+) and calcium (Ca2+) ions, resulting in depolarization of the postsynaptic membrane and the generation of an action potential, which propagates the nerve signal.[2][19]

Caption: Ganglionic stimulation by this compound.

Experimental Workflow: DNA Extraction from Plant Tissue

Quaternary ammonium salts like Cetyltrimethylammonium bromide (CTAB) are widely used for DNA extraction from plant tissues.[20][21][22] While not this compound, the workflow illustrates a common biochemical application for this class of compounds. The cationic nature of the quaternary ammonium compound helps in separating DNA from polysaccharides. The following diagram outlines a typical workflow.

Caption: Workflow for DNA extraction using a quaternary ammonium salt.

References

- 1. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 2. Ganglionic stimulants and blockers suffi | PPTX [slideshare.net]

- 3. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. Activation and block of mouse muscle-type nicotinic receptors by tetraethylammonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. quora.com [quora.com]

- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 14. books.rsc.org [books.rsc.org]

- 15. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 16. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Activation and block of mouse muscle-type nicotinic receptors by tetraethylammonium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Agonist and blocking actions of choline and tetramethylammonium on human muscle acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. derangedphysiology.com [derangedphysiology.com]

- 20. A modified protocol for rapid DNA isolation from plant tissues using cetyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Tetramethylammonium Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetramethylammonium bromide (TMAB) in various organic solvents. Understanding the solubility of this quaternary ammonium salt is critical for its application in diverse fields, including organic synthesis, electrochemistry, and pharmaceutical sciences. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Topic: Solubility of this compound

This compound is a white, crystalline, hygroscopic solid. Its solubility in organic solvents is influenced by factors such as the polarity of the solvent, temperature, and the presence of other solutes. Generally, its solubility is higher in polar solvents and tends to increase with temperature.

Quantitative Solubility Data

The following tables summarize the known quantitative solubility of this compound in a range of common organic solvents. The data has been compiled from various scientific sources to provide a comparative reference.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Organic Solvent | Chemical Formula | Solubility ( g/100g of solvent) |

| Methanol | CH₃OH | 4.32[1] |

| Ethanol | C₂H₅OH | Sparingly soluble[1] |

| 1-Butanol | C₄H₉OH | 0.062[1] |

| Acetonitrile | CH₃CN | 0.22[1] |

| Acetone | (CH₃)₂CO | Soluble[2] |

| Chloroform | CHCl₃ | 0.0057[1] |

| Diethyl Ether | (C₂H₅)₂O | Insoluble[1] |

Note: "Sparingly soluble" and "soluble" are qualitative descriptions and quantitative values can vary depending on the experimental conditions.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the reliable application of this compound. Several methods can be employed, each with its own advantages and considerations. The most common and reliable methods include the Shake-Flask Method, Gravimetric Analysis, and the Isothermal Saturation Method.

Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining equilibrium solubility.[3]

Principle: An excess amount of the solid solute is added to the solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Detailed Methodology:

-

Preparation: Add an excess of finely powdered this compound to a series of flasks or vials containing the organic solvent of interest. The exact amount of excess solid should be sufficient to ensure saturation without significantly altering the solvent's properties.[3]

-

Equilibration: Seal the flasks and place them in a constant-temperature shaker bath. Agitate the flasks at a consistent rate (e.g., 300 RPM) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[4] The temperature should be controlled precisely.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent any change in solubility.

-

Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Quantification: Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy after creating a calibration curve with known standards.[3][5]

Gravimetric Analysis

Gravimetric analysis is a straightforward and accurate method for determining solubility, particularly when the solute is non-volatile.[6]

Principle: A known volume or mass of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is determined.

Detailed Methodology:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the desired organic solvent at a constant temperature as described in the Shake-Flask Method (steps 1 and 2).

-

Sample Collection: After phase separation (filtration or centrifugation), accurately pipette a known volume of the clear, saturated solution into a pre-weighed, dry evaporating dish.[7]

-

Evaporation: Carefully evaporate the solvent from the dish using a hot plate or a water bath in a well-ventilated fume hood. Avoid boiling, as it may cause spattering of the solute.

-

Drying: Once the solvent has completely evaporated, place the evaporating dish in an oven at a temperature sufficient to remove any residual solvent without decomposing the this compound (e.g., 110°C) until a constant weight is achieved.[8][9]

-

Weighing and Calculation: After cooling the dish in a desiccator, weigh it accurately. The mass of the dissolved solute is the difference between the final mass of the dish with the residue and the initial mass of the empty dish. The solubility can then be calculated and expressed in g/100g of solvent.

Isothermal Saturation Method

The isothermal saturation method is another reliable technique for determining solubility at a specific temperature.

Principle: A known amount of solvent is saturated with the solute at a constant temperature, and the amount of dissolved solute is determined.

Detailed Methodology:

-

Apparatus Setup: Place a known mass of the organic solvent in a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe. The vessel should be connected to a circulating water bath to maintain a constant temperature.

-

Solute Addition: Gradually add a pre-weighed excess of this compound to the stirred solvent.

-

Equilibration: Allow the mixture to stir for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible.

-

Sampling and Analysis: Stop the stirring and allow the solid to settle. Withdraw a sample of the clear supernatant through a filter.

-

Concentration Determination: Analyze the concentration of this compound in the sample using an appropriate analytical method (e.g., HPLC, gravimetric analysis).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the common experimental methods described above.

References

- 1. This compound [chemister.ru]

- 2. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. quora.com [quora.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. scribd.com [scribd.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. This compound CAS#: 64-20-0 [m.chemicalbook.com]

Tetramethylammonium bromide safety data sheet and handling precautions.

This document provides a comprehensive technical guide on the safety, handling, and emergency procedures for Tetramethylammonium bromide (TMAB). It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The information is compiled from various safety data sheets (SDS) to ensure a thorough overview of potential hazards and mitigation strategies.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] It is acutely toxic if ingested and causes significant irritation to the skin, eyes, and respiratory system.[2][3]

Table 1: GHS Classification for this compound | Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed[3][4] | Danger |

| | Skin Irritation | Category 2 | H315: Causes skin irritation[2][3] | Warning |

| | Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][3] | Warning |

| | Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3] | Warning |

|

Toxicological Profile

The primary toxicological concern is its high acute oral toxicity.[4] Animal studies indicate that ingestion of small quantities can be fatal.[1] Chronic exposure to the bromide ion can lead to "bromism," characterized by neurological symptoms such as depression, confusion, and psychosis.[1]

Table 2: Acute Toxicity Data

| Route | Species | Value | Reference |

|---|---|---|---|

| LD50 Oral | Rat | 50 mg/kg | [4] |

| LD50 Intraperitoneal | Rat | 24.6 mg/kg | [1] |

| LD50 Intravenous | Mouse | 1.8 mg/kg |[1] |

Routes of Exposure and Symptoms:

-

Ingestion: Can be fatal.[4] May cause chemical burns in the mouth and gastrointestinal tract, followed by nausea and vomiting.[1] Systemic effects of bromide poisoning include drowsiness, irritability, vertigo, confusion, and coma.[1]

-

Inhalation: Causes respiratory irritation.[1][2] Long-term exposure may lead to airway disease.[1]

-

Skin Contact: Causes skin irritation and can produce chemical burns upon direct contact.[1][2] Skin absorption may lead to systemic injury, especially if the skin is broken.[1]

-

Eye Contact: Causes serious eye damage, including severe irritation and potential chemical burns.[1]

Caption: Logical flow from exposure routes to physiological effects of TMAB.

Physical and Chemical Properties

TMAB is a white, deliquescent (tends to absorb moisture from the air) crystalline powder.[1] It is stable under recommended storage conditions.[4]

Table 3: Physical and Chemical Data

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₄H₁₂BrN | [4] |

| Molecular Weight | 154.05 g/mol | [4] |

| Appearance | White crystalline powder | [1][5] |

| Solubility | Soluble in water, alcohol, chloroform, acetone | [1] |

| Stability | Stable, but hygroscopic | [1][5] |

| Incompatible Materials | Strong oxidizing agents, strong bases | [1][4] |

| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen bromide gas |[1][4] |

Experimental Protocols: Safe Handling and Storage

Strict adherence to safety protocols is mandatory when handling TMAB. A thorough risk assessment should be conducted before any new procedure involving this chemical.

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4]

-

An eyewash station and safety shower must be readily accessible.[1]

-

Eye/Face Protection: Wear a full face-shield or chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[1][2][4]

-

Skin Protection: Wear impervious protective clothing and gloves.[2] For brief contact, gloves with a breakthrough time greater than 60 minutes are recommended.[1] Contaminated gloves must be replaced immediately.[1]

-

Respiratory Protection: If dust is generated, a particulate dust filter respirator is required.[1]

-

Preparation: Cordon off the work area. Ensure all required engineering controls and PPE are in place and functional.

-

Pre-weighing: If possible, use a ventilated balance enclosure or a fume hood for weighing and aliquoting the powder to prevent dust generation.[1]

-

Handling: Handle the chemical with non-sparking tools. Avoid all personal contact, including inhalation of dust.[1]

-

Solution Preparation: When dissolving, add the solid slowly to the solvent to avoid splashing.

-

Post-Handling: Thoroughly wash hands and forearms after handling, even if gloves were worn.[4] Decontaminate all work surfaces.

-

Prohibition: Do not eat, drink, or smoke in the area where TMAB is handled or stored.

Caption: Standard workflow for safely handling this compound.

-

Keep containers tightly sealed to prevent moisture absorption, as the material is hygroscopic.[2][5]

-

Store locked up or in an area accessible only to authorized personnel.

-

Store away from incompatible materials such as strong bases and oxidizing agents.[1][4]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Table 4: First Aid Protocols

| Exposure | Action |

|---|---|

| Ingestion | URGENT MEDICAL ATTENTION IS REQUIRED. Call a poison control center or doctor immediately.[4] Rinse mouth with water.[4] Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[2] |

| Inhalation | Move the person to fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration.[4] Seek medical attention.[5] |

| Skin Contact | Immediately flush the skin with large amounts of water for at least 15 minutes, using a safety shower if available.[1] Remove all contaminated clothing.[1] Seek medical attention.[5] |

| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[1] Ensure complete irrigation of the eye.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |

All personnel involved in spill cleanup must wear appropriate PPE as described in Section 4.2.

References

Mechanism of Action of Tetramethylammonium Salts in Biological Systems: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetramethylammonium (TMA), the simplest quaternary ammonium cation, exerts a range of effects on biological systems, primarily through its structural similarity to the neurotransmitter acetylcholine (ACh). This technical guide provides a comprehensive overview of the mechanisms of action of TMA salts, detailing their interactions with neurotransmitter receptors and ion channels. The document summarizes key quantitative data, outlines experimental protocols for studying TMA's effects, and provides visual representations of relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or encountering TMA in their studies.

Introduction

Tetramethylammonium (TMA) is a quaternary ammonium cation that can be found in various marine organisms and is also synthesized for industrial and research applications.[1] Its biological activity stems from its structural resemblance to acetylcholine, allowing it to interact with cholinergic receptors.[1] This guide delves into the molecular mechanisms underlying TMA's pharmacological and toxicological effects, focusing on its interactions with key protein targets in the nervous and muscular systems.

Interaction with Cholinergic Receptors

TMA's primary mechanism of action is its activity at cholinergic receptors, where it generally acts as a cholinomimetic.[1] It displays activity at both nicotinic and muscarinic acetylcholine receptors.

Nicotinic Acetylcholine Receptors (nAChRs)

TMA is a well-established agonist at nicotinic acetylcholine receptors, particularly those in autonomic ganglia, classifying it as a ganglion-stimulant drug.[1]

-

Mechanism of Action: TMA binds to the agonist binding site on nAChRs, mimicking the action of acetylcholine and causing depolarization of the postsynaptic membrane. This initially leads to stimulation of the ganglion. However, prolonged exposure can lead to receptor desensitization and ultimately a blocking effect.[1]

-

Signaling Pathway: Upon binding of TMA to the nAChR, the ion channel opens, allowing an influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane and subsequent downstream signaling events.

Diagram of TMA Action on Nicotinic Acetylcholine Receptor Signaling Pathway

Muscarinic Acetylcholine Receptors (mAchRs)

TMA also demonstrates activity at muscarinic acetylcholine receptors, acting as an agonist. This interaction contributes to its overall cholinomimetic profile.

-

Mechanism of Action: Studies have shown that TMA can elicit concentration-dependent negative chronotropic and inotropic effects in rat heart preparations, which are antagonized by the muscarinic antagonist atropine. This indicates that TMA stimulates muscarinic receptors.

-

Quantitative Data: In radioligand binding studies, TMA acts as both a competitive and noncompetitive antagonist of [³H]QNB binding to rat ventricular membranes. In the presence of 50 mM TMA, the apparent dissociation constant (Kd) for [³H]QNB increased from 0.092 nM to 1.14 nM, while the binding site density (Bmax) decreased from 148 to 65 fmol/mg. In guinea pig ventricular myocytes, TMA inhibited the isoproterenol-activated chloride current with a half-maximal inhibitory concentration (IC50) of 327 µM when the current was activated by 1 µM isoproterenol, and 29 µM when activated by 0.03 µM isoproterenol.

Interaction with Ion Channels

Beyond cholinergic receptors, TMA interacts with a variety of voltage-gated and other ion channels, typically acting as a channel blocker.

Potassium (K⁺) Channels

TMA is known to block certain types of potassium channels. This blockade is generally voltage-dependent and can occur from either the intracellular or extracellular side of the membrane.

Sodium (Na⁺) Channels

TMA has been shown to block voltage-gated sodium channels. This block is voltage-dependent, with TMA appearing to enter and occlude the pore. Studies on rat myotubes have indicated a first-order blocking site located approximately 89% of the way through the membrane's electric field from the cytoplasmic side.[2]

TRPM7 Channels

Intracellular TMA has been found to inhibit the outward current of Transient Receptor Potential Melastatin 7 (TRPM7) channels in a voltage-dependent manner, while having little effect on the inward current.[3][4] This selective blockade of the outward current can be a useful experimental tool for studying the physiological roles of TRPM7.

Acid-Sensing Ion Channels (ASICs)

The effects of tetraalkylammonium ions, including TMA, have been studied on ASIC channels. While larger derivatives like tetrapentylammonium (TPtA) show significant inhibitory or potentiating effects on different ASIC subtypes, TMA itself appears to have weak or no direct effect on these channels at the concentrations tested.[5][6] For instance, in one study, 5 mM TMA did not significantly affect ASIC1a or ASIC3 responses.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of tetramethylammonium salts.

Table 1: Receptor and Ion Channel Interaction Data for Tetramethylammonium

| Target | Species/Tissue | Parameter | Value | Reference(s) |

| Muscarinic Receptor | Rat Ventricle | Kd ([³H]QNB) | 1.14 nM (in 50 mM TMA) | |

| Muscarinic Receptor | Guinea Pig Ventricle | IC50 (vs. 1 µM Iso) | 327 µM | |

| Muscarinic Receptor | Guinea Pig Ventricle | IC50 (vs. 0.03 µM Iso) | 29 µM | |

| Nicotinic Receptor | Mouse Muscle | Channel Block (Kd) | 8.9 ± 0.6 mM | [7] |

| ASIC3 | Recombinant | EC50 (Potentiation) | 1.22 ± 0.12 mM (for TPtA) | [5][6] |

Table 2: Acute Toxicity Data for Tetramethylammonium Salts

| Salt | Species | Route | LD50 | Reference(s) |

| Tetramethylammonium Hydroxide (2.38%) | Rat | Dermal (4h) | 85.9 mg/kg | [8] |

| Tetramethylammonium Hydroxide (25%) | Rat | Dermal (4h) | 28.7 mg/kg | [8] |

Pharmacokinetics and Metabolism

-

Absorption, Distribution, Metabolism, and Excretion (ADME): TMA is readily absorbed from the gastrointestinal tract.[1] Following parenteral administration, it is rapidly distributed throughout the body, with the highest concentrations found in the kidneys and liver.[1]

-

Metabolism: Studies using radiolabeled TMA in rats have shown that it is almost entirely excreted in the urine without undergoing any significant metabolic transformation.[1] The primary metabolite of trimethylamine (a related compound) in humans is trimethylamine-N-oxide (TMAO), formed by the action of hepatic flavin-containing monooxygenases (FMOs).[9] However, evidence for significant in vivo metabolism of the tetramethylammonium cation itself is lacking.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Studying Ion Channel Blockade by TMA

This protocol provides a general framework for investigating the effects of TMA on voltage-gated ion channels in cultured cells using the whole-cell patch-clamp technique.

Objective: To characterize the concentration- and voltage-dependence of ion channel blockade by tetramethylammonium chloride (TMACl).

Materials:

-

Cultured cells expressing the ion channel of interest (e.g., HEK293 cells)

-

External (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH)

-

Internal (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH)

-

Tetramethylammonium chloride (TMACl) stock solution

-

Patch-clamp amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Seal Formation: Approach a single cell with the patch pipette under positive pressure. Upon contact, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Data Acquisition:

-

Hold the cell at a holding potential where the channels of interest are predominantly in a closed state (e.g., -80 mV).

-

Apply a series of voltage steps to elicit ionic currents. The specific voltage protocol will depend on the gating properties of the channel being studied.

-

Record baseline currents in the absence of TMA.

-

-

TMA Application: Perfuse the recording chamber with external solution containing various concentrations of TMACl.

-

Data Recording with TMA: Repeat the voltage-step protocol at each TMA concentration to record the blocked currents.

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step in the absence and presence of TMA.

-

Calculate the fractional block at each concentration and voltage.

-

Construct concentration-response curves to determine the IC50 of the block.

-

Analyze the voltage-dependence of the block to infer the location of the binding site within the electric field.

-

Diagram of a Typical Whole-Cell Patch-Clamp Experimental Workflow

Conclusion

Tetramethylammonium salts exert their biological effects through a multi-faceted mechanism of action, primarily centered on their interaction with cholinergic receptors and various ion channels. As a nicotinic acetylcholine receptor agonist, TMA can lead to initial stimulation followed by blockade of autonomic ganglia. Its ability to block sodium and potassium channels contributes to its neurotoxic effects. Furthermore, its modulation of other channels like TRPM7 highlights its broad pharmacological profile. A thorough understanding of these mechanisms is crucial for researchers in the fields of pharmacology, toxicology, and drug development, particularly when using TMA as a research tool or when assessing its potential as a therapeutic agent or toxicant. This guide provides a foundational understanding of TMA's actions and serves as a practical resource for its experimental investigation.

References

- 1. Tetramethylammonium - Wikipedia [en.wikipedia.org]

- 2. Tetraethylammonium (TEA) increases the inactivation time constant of the transient K+ current in suprachiasmatic nucleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of tetraethylammonium (TEA) and Tris loading for blocking TRPM7 channels in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Probing the Proton-Gated ASIC Channels Using Tetraalkylammonium Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Toxicity of tetramethylammonium hydroxide: review of two fatal cases of dermal exposure and development of an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetraethylammonium blockade of calcium-activated potassium channels in clonal anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of Tetramethylammonium bromide as a ganglionic stimulant.

An In-Depth Technical Guide to Tetramethylammonium Bromide as a Ganglionic Stimulant

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Tetramethylammonium (TMA) bromide's role as a ganglionic stimulant. It details its mechanism of action, the downstream signaling pathways it activates, and the experimental protocols used for its characterization.

Introduction and Mechanism of Action

Tetramethylammonium (TMA) is a quaternary ammonium salt structurally analogous to the endogenous neurotransmitter acetylcholine (ACh).[1] Its primary pharmacological action is the stimulation of nicotinic acetylcholine receptors (nAChRs), with its most pronounced effects observed in the autonomic ganglia.[1] This classifies TMA as a classic ganglionic stimulant, making it a valuable tool for the experimental investigation of ganglionic neurotransmission.[2][3]

TMA acts as a direct agonist at the nAChR, a ligand-gated ion channel. Upon binding, it induces a conformational change in the receptor, opening a central pore permeable to cations, primarily Na⁺ and Ca²⁺.[4][5] This influx of positive ions leads to the depolarization of the postganglionic neuron's membrane, initiating an excitatory postsynaptic potential (EPSP) that, if of sufficient magnitude, triggers an action potential. While TMA is an effective agonist, prolonged exposure can lead to receptor desensitization, a state where the receptor no longer responds to the agonist despite its continued presence.[1][5]

The primary targets for TMA in autonomic ganglia are heteropentameric nAChRs. The predominant subtype found in ganglia is composed of α3 and β4 subunits (α3β4), often referred to as the "ganglion-type" nicotinic receptor.[6][7][8] Other subunits, including α5, α7, and β2, are also expressed in ganglionic neurons and can co-assemble to form various receptor subtypes (e.g., α3β4α5, α3β2), contributing to the pharmacological diversity of ganglionic transmission.[8][9][10]

Pharmacological and Biophysical Data

Quantitative characterization of nAChR subtypes is crucial for understanding the specificity of ligands like TMA. While specific, recent EC₅₀ values for TMA at defined ganglionic subtypes are not prevalent in the literature, the biophysical properties of these channels have been well-studied. The table below summarizes key quantitative data for the principal ganglionic nAChR subtypes, providing a comparative context for TMA's action.

| Parameter | Receptor Subtype | Value | Organism/System | Notes |

| Principal Single-Channel Conductance | α3β4 | 32.6 ± 0.8 pS | Mouse SCG Neurons | The primary nAChR subtype in autonomic ganglia. Also displays secondary conductance levels.[10] |

| α3β4α5 | 32.6 ± 0.8 pS | Mouse SCG Neurons | Conductance is identical to α3β4, but this subtype exhibits longer channel open times and burst durations.[10] | |

| α3β4β2 | 13.6 ± 0.5 pS | Mouse SCG Neurons | Incorporation of the β2 subunit results in a significantly lower single-channel conductance.[10] | |

| Relative Ion Permeability (PCa/PNa) | α7 | High | Multiple | α7 homomeric receptors have one of the highest calcium permeabilities among nAChRs, efficiently modulating intracellular Ca²⁺ levels.[4][11][12] |

| Heteromeric (e.g., α3β4) | Moderate | Multiple | Heteromeric nAChRs are also permeable to calcium, but generally to a lesser extent than α7 receptors.[12] |

Downstream Signaling Pathways

The stimulation of ganglionic nAChRs by TMA initiates a cascade of intracellular signaling events, primarily driven by the resulting increase in cytoplasmic calcium concentration ([Ca²⁺]ᵢ). This process is multifaceted and can be divided into several key stages:

-

Primary Cation Influx: TMA binding directly opens the nAChR channel, allowing an initial influx of Na⁺ and Ca²⁺.[4]

-

Membrane Depolarization & VDCC Activation: The initial cation influx depolarizes the neuronal membrane. This depolarization is the critical event that activates voltage-dependent calcium channels (VDCCs).[13]

-

Secondary Ca²⁺ Influx: The opening of VDCCs leads to a larger, secondary influx of Ca²⁺ from the extracellular space. For many ganglionic neurons, this indirect influx through VDCCs constitutes the major portion of the nAChR-induced rise in cytoplasmic calcium.[11][13]

-

Calcium-Induced Calcium Release (CICR): The combined Ca²⁺ influx from both nAChRs and VDCCs can trigger the release of additional Ca²⁺ from intracellular stores, such as the endoplasmic reticulum (ER), through ryanodine receptors (RyRs) and IP₃ receptors (IP₃Rs).[4][11][13]

-

Activation of Second Messengers: The substantial increase in [Ca²⁺]ᵢ acts as a critical second messenger, activating a host of downstream signaling pathways. These include Ca²⁺-dependent protein kinases such as Protein Kinase C (PKC), Ca²⁺/calmodulin-dependent protein kinases (CaMK), and the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which can modulate short-term effects like neurotransmitter release and long-term processes including gene expression and cell survival.[6][14]

Experimental Protocols

Investigating the effects of TMA on ganglionic neurons typically involves electrophysiological techniques. The following is a representative protocol for the whole-cell patch-clamp analysis of TMA-induced currents in cultured neurons from the rat Superior Cervical Ganglion (SCG), a common model for sympathetic ganglia.[15]

Isolation and Culture of SCG Neurons

-

Dissection: Euthanize neonatal (P0-P1) rats in accordance with approved animal care protocols. Dissect the SCG, which are located at the bifurcation of the common carotid artery.[16] Place the ganglia in a cold, sterile dissection medium (e.g., RPMI 1640).

-

Cleaning: Under a dissection microscope, carefully remove any connective tissue, fat, and pre/post-ganglionic nerve trunks from the ganglia.[16]

-

Enzymatic Digestion: Transfer the cleaned ganglia to a 0.25% trypsin solution and incubate at 37°C for approximately 30 minutes to dissociate the tissue.[16]

-

Neutralization and Dissociation: Neutralize the trypsin by adding a complete culture medium containing serum. Centrifuge the ganglia gently (e.g., 200 x g for 2 minutes). Resuspend the pellet in a final, serum-free medium and gently triturate with a fire-polished Pasteur pipette to create a single-cell suspension.[16]

-

Plating: Plate the dissociated neurons onto coverslips coated with an adhesive substrate (e.g., poly-L-lysine and laminin) to promote cell adherence and neurite outgrowth. Culture the cells in a humidified incubator at 37°C with 5% CO₂. Recordings can typically be performed within 24-72 hours.[17]

Whole-Cell Patch-Clamp Recording

-

Preparation: Transfer a coverslip with adherent SCG neurons to the recording chamber on the stage of an inverted microscope. Perfuse the chamber continuously with an external solution (e.g., 1-2 mL/min).[18]

-

Solution Composition:

-

External Solution (aCSF, in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 40 HEPES, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with KOH.[18]

-

-

Pipette Fabrication: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

-

Seal Formation and Whole-Cell Configuration: Under visual control, approach a healthy neuron with the pipette. Apply gentle positive pressure. Upon contact with the cell membrane, release the pressure and apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-seal". Once a stable seal is formed, apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration.[18][19]

-

Recording:

-

Switch the amplifier to voltage-clamp mode and set the holding potential (e.g., -60 mV).

-

Allow the cell to stabilize for a few minutes.

-

Apply TMA bromide at various concentrations via the perfusion system. Record the inward currents elicited by TMA application.

-

Wash out the TMA with the control external solution between applications to allow for receptor recovery.

-

-

Data Analysis: Analyze the recorded currents to determine parameters such as peak amplitude, activation/deactivation kinetics, and dose-response relationships to calculate potency (EC₅₀).

References

- 1. researchgate.net [researchgate.net]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Alpha-3 beta-4 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 8. Nicotinic acetylcholine receptors in autonomic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Developmental Changes in the Nicotinic Responses of Ciliary Ganglion N" by Edward M. Blumenthal, Richard D. Shoop et al. [epublications.marquette.edu]

- 10. Single-channel properties of α3β4, α3β4α5 and α3β4β2 nicotinic acetylcholine receptors in mice lacking specific nicotinic acetylcholine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nicotine is neuroprotective to neonatal neurons of sympathetic ganglion in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Superior cervical ganglion - Wikipedia [en.wikipedia.org]

- 16. Protocol for Culturing Sympathetic Neurons from Rat Superior Cervical Ganglia (SCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 19. Frontiers | Patch-clamp analysis of nicotinic synapses whose strength straddles the firing threshold of rat sympathetic neurons [frontiersin.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetramethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of Tetramethylammonium bromide (TMAB), a quaternary ammonium salt with applications in various scientific and pharmaceutical fields. Understanding the thermal behavior of TMAB is critical for its safe handling, storage, and application in processes where it may be subjected to elevated temperatures. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the decomposition pathway and analytical workflow.

Core Concepts: Thermal Stability and Decomposition

The thermal stability of a compound refers to its resistance to decompose upon heating. For this compound, this is a crucial parameter as its decomposition can lead to the formation of volatile and potentially hazardous byproducts. The primary analytical techniques used to evaluate the thermal stability of TMAB are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Quantitative Thermal Analysis Data

The thermal properties of this compound have been reported in various sources, with some variation in the exact decomposition temperature. This variability can be attributed to differences in experimental conditions such as heating rate and atmospheric purity. The key thermal data are summarized in the table below.

| Thermal Property | Value | Method | Reference(s) |

| Decomposition Temperature | 230 °C | Not Specified | [1] |

| 285 °C (decomposes) | Not Specified | [2] | |

| >300 °C | Not Specified | [2] | |

| Melting Point | >300 °C | Literature | [2] |

| Decomposition Products | Trimethylamine and Methyl Bromide | TG-FTIR, DSC, Quantum Chemical Methods | [3] |

Decomposition Pathway

The thermal decomposition of quaternary ammonium halides like this compound is well-understood to proceed via a nucleophilic substitution reaction. In this case, the bromide anion acts as a nucleophile, attacking one of the methyl groups on the quaternary ammonium cation. This results in the formation of trimethylamine and methyl bromide.[3] This decomposition pathway is a critical consideration in applications where TMAB is heated, as the evolution of these gaseous products can lead to pressure buildup and potential chemical reactivity.

Caption: Thermal decomposition of this compound.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not extensively published. However, the methodology for similar quaternary ammonium salts provides a strong reference for establishing a robust analytical procedure. The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are based on established methods for related compounds and general best practices.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the temperature at which this compound begins to decompose, corresponding to a loss in mass.

-

Instrumentation : A simultaneous thermal analyzer (STA) capable of TGA-DSC is recommended.

-

Sample Preparation : 5-15 mg of this compound is weighed into an alumina or platinum crucible.

-

Atmosphere : The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition. A constant flow rate (e.g., 20-50 mL/min) should be maintained.

-

Heating Program : The sample is heated from ambient temperature to a final temperature above the expected decomposition point (e.g., 400 °C) at a constant heating rate. A typical heating rate is 10 °C/min.

-

Data Analysis : The resulting TGA curve plots mass loss as a function of temperature. The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal events such as melting and decomposition.

-

Instrumentation : A differential scanning calorimeter.

-

Sample Preparation : A small amount of sample (2-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere : The experiment is typically run under an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 20-50 mL/min.

-

Heating Program : The sample is heated at a controlled rate, often the same as in the TGA experiment (e.g., 10 °C/min), over a temperature range that encompasses the thermal events of interest.

-

Data Analysis : The DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) peaks. For this compound, an endotherm corresponding to decomposition would be expected. The peak temperature and the area under the peak (enthalpy change) provide quantitative information about the decomposition process.

Caption: General workflow for thermal analysis of TMAB.

Conclusion

This compound exhibits thermal decomposition at elevated temperatures, yielding trimethylamine and methyl bromide. While the reported decomposition temperatures vary, they generally fall within the range of 230-300 °C. For applications in research, drug development, and other fields, it is imperative to consider these thermal limitations. The use of Thermogravimetric Analysis and Differential Scanning Calorimetry, following the outlined experimental protocols, allows for a thorough characterization of the thermal stability of this compound, ensuring its safe and effective use.

References

An In-depth Technical Guide on the Hygroscopic Nature of Tetramethylammonium Bromide and Its Storage Conditions

For Researchers, Scientists, and Drug Development Professionals

Tetramethylammonium bromide (TMAB), a quaternary ammonium salt, is a crucial reagent in various chemical and pharmaceutical applications. Its utility, however, is intrinsically linked to its physical properties, most notably its hygroscopic nature. This technical guide provides a comprehensive overview of the hygroscopicity of TMAB, its implications, and the necessary storage and handling conditions to ensure its stability and efficacy in a research and development setting.

Understanding the Hygroscopic Nature of this compound

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, usually at room temperature. Quaternary ammonium compounds, including TMAB, are known to be notoriously hygroscopic[1]. This propensity to absorb atmospheric moisture can significantly impact the material's physical and chemical characteristics. The absorbed water can lead to caking, changes in crystal structure, and potentially affect its reactivity and solubility, which are critical parameters in drug development and chemical synthesis.

Data Presentation: Hygroscopicity Classification

The following table outlines the classification of hygroscopic materials according to the European Pharmacopoeia. The classification is based on the percentage increase in mass of a substance after being stored at 25°C and 80% relative humidity (RH) for 24 hours[2].

| Hygroscopicity Classification | Mass Increase (% w/w) | Description |

| Non-hygroscopic | ≤ 0.12 | The substance shows negligible water absorption. |

| Slightly hygroscopic | > 0.12 and < 2.0 | The substance absorbs a small amount of water from the atmosphere. |

| Hygroscopic | ≥ 2.0 and < 15.0 | The substance readily absorbs a significant amount of water. |

| Very hygroscopic | ≥ 15.0 | The substance has a very strong affinity for water and absorbs a large quantity from the atmosphere. |

| Deliquescent | - | The substance absorbs enough water from the atmosphere to dissolve in it and form a liquid solution. |

To determine the specific classification of a batch of this compound, experimental testing is required.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the integrity of hygroscopic materials like this compound. Exposure to atmospheric moisture can compromise the quality of the reagent, leading to inconsistencies in experimental results.

Storage Conditions:

-

Airtight Containers: TMAB should be stored in tightly sealed, airtight containers to prevent exposure to ambient air[3]. The use of containers with secure closures, such as those with PTFE-lined caps, is highly recommended.

-

Dry Environment: Storage in a dry environment is crucial. A desiccator containing a suitable desiccant, such as silica gel or calcium chloride, provides an ideal storage environment. The desiccant should be regularly checked and regenerated or replaced as needed.

-

Inert Atmosphere: For highly sensitive applications or long-term storage, storing TMAB under an inert atmosphere, such as nitrogen or argon, can provide an additional layer of protection against moisture[4].

-

Temperature: While TMAB is thermally stable at room temperature, it is good practice to store it in a cool, dry place away from direct sunlight and heat sources.

Handling Procedures:

-

Minimize Exposure: When handling TMAB, it is essential to minimize its exposure to the atmosphere. Weighing and transferring the material should be done as quickly as possible.

-

Dry Environment for Handling: Ideally, hygroscopic substances should be handled in a controlled environment with low humidity, such as a glove box or a dry room.

-

Use of Appropriate Tools: Use dry, clean spatulas and weighing boats. Pre-drying of equipment may be necessary in some cases.

-

Resealing Containers: After use, the container should be securely resealed immediately to prevent moisture ingress.

The following diagram illustrates a logical workflow for the proper handling of hygroscopic substances in a laboratory setting.

Caption: Workflow for Handling Hygroscopic Compounds.

Experimental Protocols for Determining Hygroscopicity

To obtain quantitative data on the hygroscopic nature of this compound, several analytical techniques can be employed. The following sections detail the methodologies for three common experimental protocols.

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature[5]. This method allows for the determination of a moisture sorption isotherm, which graphically represents the relationship between the equilibrium moisture content of the material and the relative humidity[6].

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) until a stable mass is achieved. This initial dry mass is used as the reference.

-

Sorption Phase: The relative humidity of the nitrogen stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system waits until the sample mass reaches equilibrium before proceeding to the next humidity level. The mass change is continuously recorded.

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, and the mass change is again recorded at each step until equilibrium is reached.

-

Data Analysis: The percentage change in mass at each equilibrium point is plotted against the corresponding relative humidity to generate the sorption and desorption isotherms.

The following diagram illustrates the generalized workflow of a Dynamic Vapor Sorption experiment.

Caption: Generalized DVS Experimental Workflow.

A simpler, yet effective, method for assessing hygroscopicity is the static gravimetric method. This involves exposing a sample to a constant relative humidity environment, typically created using saturated salt solutions in a desiccator, and measuring the mass change over time[7][8].

Methodology:

-

Sample Preparation: An accurately weighed sample of dry this compound is placed in a pre-weighed, open container (e.g., a watch glass or weighing bottle).

-

Humidity Chamber Preparation: A series of desiccators are prepared, each containing a saturated solution of a specific salt to maintain a constant relative humidity at a given temperature. For example, a saturated solution of sodium chloride maintains an RH of approximately 75% at 25°C.

-

Exposure: The sample container is placed in the desiccator.

-

Mass Measurement: The sample is periodically removed and quickly weighed at set time intervals until a constant mass is achieved, indicating that equilibrium has been reached.

-

Data Analysis: The percentage increase in mass is calculated for each relative humidity environment.

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance[9][10]. It can be used to quantify the amount of water absorbed by this compound after exposure to various humidity conditions.

Methodology:

-

Sample Preparation: A sample of this compound that has been equilibrated at a specific relative humidity is accurately weighed.

-

Titration: The weighed sample is introduced into the Karl Fischer titration vessel containing a solvent (typically methanol). The Karl Fischer reagent, which contains iodine, is then titrated into the vessel.

-

Endpoint Detection: The iodine in the reagent reacts with the water in the sample in a 1:1 molar ratio. The endpoint of the titration is detected potentiometrically when an excess of iodine is present[9].

-

Calculation: The volume of Karl Fischer reagent consumed is used to calculate the amount of water in the sample. The water content is typically expressed as a percentage by weight.

This method is particularly useful for obtaining precise water content values at specific humidity points, which can then be used to construct a moisture sorption isotherm.

Conclusion

The hygroscopic nature of this compound is a critical consideration for its use in research and development. While specific quantitative data for its water sorption is not widely published, its hygroscopicity can be characterized and managed through appropriate storage, handling, and experimental evaluation. By implementing the storage and handling protocols outlined in this guide and utilizing the described experimental methods to quantify its moisture uptake, researchers can ensure the consistency, reliability, and efficacy of this compound in their work. This proactive approach to managing the hygroscopic properties of TMAB is essential for achieving accurate and reproducible results in sensitive applications such as drug development and advanced chemical synthesis.

References

- 1. US4269665A - Drying quaternary ammonium compounds - Google Patents [patents.google.com]

- 2. pharmagrowthhub.com [pharmagrowthhub.com]

- 3. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

- 4. molan.wdfiles.com [molan.wdfiles.com]

- 5. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 6. skpharmteco.com [skpharmteco.com]

- 7. omicsonline.org [omicsonline.org]

- 8. Blog :: Dryfix Preservation Ltd. Yorkshire » Blog Archive » EXPLAINED: Moisture Content Analysis using the Gravimetric Process [dryfix.net]

- 9. byjus.com [byjus.com]

- 10. mcckf.com [mcckf.com]

Methodological & Application

Application Notes and Protocols for Tetramethylammonium Bromide as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tetramethylammonium Bromide (TMAB) as a phase transfer catalyst (PTC) in various organic syntheses. While specific examples detailing the use of TMAB are limited in readily available literature, the principles of phase transfer catalysis are well-established. This document leverages data and protocols for the closely related and widely used Tetrabutylammonium Bromide (TBAB) as a predictive model for the application of TMAB. Researchers should consider that the shorter methyl groups of TMAB compared to the butyl groups of TBAB may influence its solubility and catalytic activity, potentially requiring minor optimization of the provided reaction conditions.

Phase transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase.[1] TMAB, a quaternary ammonium salt, acts as a shuttle, transporting a reactive anion from the aqueous phase into the organic phase where it can react with an organic substrate.[2] This methodology offers numerous advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and often improved reaction rates and yields.[3]

Key Applications

TMAB is a versatile phase transfer catalyst applicable to a wide range of organic transformations, including:

-

Nucleophilic Substitution Reactions:

-

O-Alkylation (e.g., Williamson Ether Synthesis): Synthesis of ethers from alcohols or phenols.

-

N-Alkylation: Formation of N-alkylated compounds from amines, amides, or heterocycles like indoles.

-

C-Alkylation: Alkylation of active methylene compounds.

-

-

Polymerization Reactions: Aiding in free radical polymerization processes.

Quantitative Data

The following tables summarize representative quantitative data for reactions using a quaternary ammonium bromide phase transfer catalyst (Tetrabutylammonium Bromide, TBAB, is used here as a model for TMAB).

Table 1: O-Alkylation of Phenols (Williamson Ether Synthesis)

| Entry | Phenol Derivative | Alkylating Agent | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenol | n-Butyl Bromide | 10 | Toluene/Water | 70 | 4 | >95 |

| 2 | 4-Nitrophenol | Benzyl Bromide | 5 | Dichloromethane/Water | Reflux | 2 | 92 |

| 3 | 2-Naphthol | Ethyl Bromide | 10 | Chlorobenzene/Water | 80 | 5 | 88 |

Data is representative of typical yields and conditions for TBAB and may require optimization for TMAB.

Table 2: N-Alkylation of Indoles

| Entry | Indole Derivative | Alkylating Agent | Catalyst Loading (mol%) | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Indole | Benzyl Bromide | 10 | KOH | Toluene/Water | 25 | 6 | 85 |

| 2 | 5-Nitroindole | Methyl Iodide | 5 | K₂CO₃ | Acetonitrile | 60 | 4 | 91 |

| 3 | 7-Fluoro-1H-indole | Ethyl Bromide | 10 | NaOH | Dichloromethane/Water | 25 | 8 | 78 |

Data is representative of typical yields and conditions for TBAB and may require optimization for TMAB.[4]

Table 3: C-Alkylation of Active Methylene Compounds

| Entry | Active Methylene Compound | Alkylating Agent | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Diethyl Malonate | Benzyl Chloride | 10 | K₂CO₃ | None (Microwave) | - | 3 | 92 (mono-alkylated) |

| 2 | Ethyl Acetoacetate | Allyl Bromide | 10 | KOH/K₂CO₃ | None (Microwave) | 60-80 | 4.5 | 75 |

| 3 | Malononitrile | Butyl Bromide | 10 | K₂CO₃ | None (Microwave) | - | 5 | 88 (di-alkylated) |

Data is representative of typical yields and conditions for TBAB under microwave irradiation and may require optimization for TMAB.[5]

Experimental Protocols

The following are detailed protocols for key experiments, using TBAB as a stand-in for TMAB.

Protocol 1: O-Alkylation of 4-Ethylphenol (Williamson Ether Synthesis)

This protocol describes the synthesis of 4-ethoxytoluene from 4-ethylphenol and methyl iodide.

Materials:

-

4-Ethylphenol

-

25% Sodium Hydroxide (NaOH) solution

-

This compound (TMAB)

-

Methyl Iodide (CH₃I)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel

-

Dichloromethane

Procedure:

-

To a 5 mL conical vial equipped with a magnetic spin vane, add 150 mg of 4-ethylphenol.

-

Add 250 µL of 25% aqueous sodium hydroxide solution. Stir the mixture until the 4-ethylphenol is completely dissolved.

-

Add 15 mg of this compound (TMAB).

-

Carefully add 90 µL of methyl iodide to the reaction mixture.

-

Equip the vial with a reflux condenser and heat the mixture to a gentle reflux for 1 hour.

-

After the reflux, allow the reaction mixture to cool to room temperature.

-

Add 2 mL of diethyl ether to the vial and transfer the contents to a separatory funnel.

-

Separate the organic layer. Wash the organic layer with 2 mL of 5% aqueous NaOH solution, followed by 2 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant the dried organic solution and evaporate the solvent to obtain the crude product.

-

Purify the product by column chromatography on silica gel using dichloromethane as the eluent.

Protocol 2: N-Alkylation of 7-Fluoro-1H-indole

This protocol details the N-alkylation of 7-fluoro-1H-indole using an alkyl halide under phase transfer conditions.[4]

Materials:

-

7-Fluoro-1H-indole

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium hydroxide (KOH)

-

This compound (TMAB)

-

Toluene

-

Water

-

Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel

Procedure:

-

In a round-bottom flask, combine 7-Fluoro-1H-indole (1.0 eq), powdered potassium hydroxide (5.0 eq), and this compound (0.1 eq).[4]

-

Add a 1:1 mixture of toluene and water to the flask.

-

Stir the biphasic mixture vigorously.

-

Add the alkyl halide (1.2 eq) to the reaction mixture.[4]

-

Continue vigorous stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[4]

Diagrams

Mechanism of Phase Transfer Catalysis

The following diagram illustrates the catalytic cycle of this compound (TMAB) in a nucleophilic substitution reaction. The TMAB cation (Q⁺) transports the nucleophile (Nu⁻) from the aqueous phase to the organic phase to react with the organic substrate (R-X).

Caption: Catalytic cycle of TMAB in phase transfer catalysis.

General Experimental Workflow

The following diagram outlines the general workflow for a typical organic synthesis reaction utilizing this compound as a phase transfer catalyst.

Caption: General workflow for a TMAB-catalyzed reaction.

References

Application Notes and Protocols for DNA Precipitation Using Tetramethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the precipitation of DNA from aqueous solutions using tetramethylammonium bromide (TMABr). This method is particularly useful for the isolation and concentration of DNA from crude lysates or for desalting and purifying DNA samples. The protocol is based on the well-established principles of DNA precipitation with cationic surfactants like cetyltrimethylammonium bromide (CTAB), adapted for the use of TMABr.

Introduction

Standard DNA precipitation methods often rely on the use of ethanol or isopropanol in the presence of salts like sodium acetate. While effective, these methods can sometimes lead to the co-precipitation of unwanted contaminants, especially with low concentrations of DNA. An alternative approach is the use of cationic surfactants, which form an insoluble complex with the negatively charged phosphate backbone of DNA.

This compound (TMABr) is a quaternary ammonium salt that can be used for this purpose. The positively charged tetramethylammonium ion interacts with the negatively charged DNA, leading to the formation of a DNA-TMABr complex that is insoluble under specific salt and temperature conditions. This allows for the selective precipitation of DNA, which can then be washed and resuspended in a desired buffer. This method can be particularly advantageous for the purification of DNA from complex mixtures containing polysaccharides and other inhibitors of downstream enzymatic reactions.

Principle of the Method